molecular formula C15H29N3O B7914920 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

Cat. No.: B7914920
M. Wt: 267.41 g/mol
InChI Key: SHLMLSQCQHMCCX-KZUDCZAMSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a piperidine ring, and an amino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-methylpiperidine-2-carboxamide with lithium aluminium tetrahydride under inert atmosphere conditions at temperatures ranging from 0°C to 50°C . This reaction yields the desired compound after purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to certain receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide
  • 1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(12-7-8-12)10-13-6-4-5-9-17(13)3/h11-14H,4-10,16H2,1-3H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLMLSQCQHMCCX-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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